![molecular formula C14H19N5O5 B12684800 [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate CAS No. 87970-06-7](/img/structure/B12684800.png)
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is a complex organic compound that features a purine base attached to a sugar moiety, which is further esterified with butanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors.
Glycosylation: The purine base is then glycosylated with a sugar moiety, such as ribose, under acidic conditions to form the nucleoside.
Esterification: The nucleoside is esterified with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to carry out the multi-step synthesis efficiently.
Purification: Employing techniques such as column chromatography and crystallization to obtain the pure compound.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group on the purine base can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones or aldehydes derived from the oxidation of hydroxyl groups.
Reduction Products: Various reduced forms of the compound, depending on the specific reducing agent used.
Substitution Products: Different analogs formed by substituting the amino group with various functional groups.
科学的研究の応用
Chemistry
Synthesis of Analog Compounds: Used as a precursor in the synthesis of various analog compounds for research purposes.
Study of Reaction Mechanisms: Employed in studying the mechanisms of different chemical reactions.
Biology
Nucleic Acid Research: Utilized in the study of nucleic acid structures and functions.
Enzyme Inhibition Studies: Used to investigate the inhibition of specific enzymes involved in nucleic acid metabolism.
Medicine
Drug Development:
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific nucleic acid sequences.
Industry
Biotechnology: Employed in various biotechnological applications, including the synthesis of nucleic acid analogs.
Pharmaceuticals: Used in the production of pharmaceutical compounds.
作用機序
The mechanism of action of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity and affecting the synthesis and function of nucleic acids.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose.
Inosine: A nucleoside formed by hypoxanthine and ribose.
Guanosine: A nucleoside consisting of guanine and ribose.
Uniqueness
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is unique due to its esterification with butanoic acid, which imparts distinct chemical and biological properties compared to other nucleosides. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy.
特性
CAS番号 |
87970-06-7 |
|---|---|
分子式 |
C14H19N5O5 |
分子量 |
337.33 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate |
InChI |
InChI=1S/C14H19N5O5/c1-2-3-8(21)24-11-10(22)7(4-20)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14,20,22H,2-4H2,1H3,(H2,15,16,17)/t7-,10-,11+,14-/m1/s1 |
InChIキー |
ZFVXOVJSEIPINR-BKWHQTBESA-N |
異性体SMILES |
CCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
正規SMILES |
CCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)
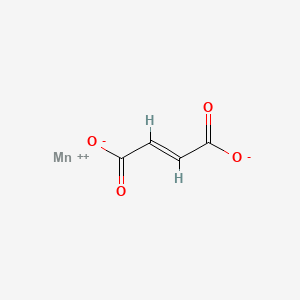
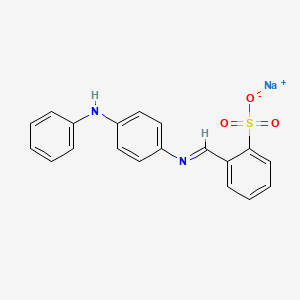



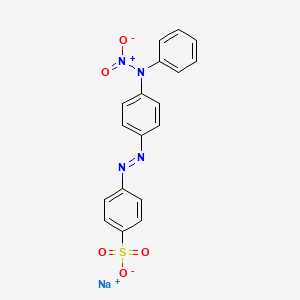

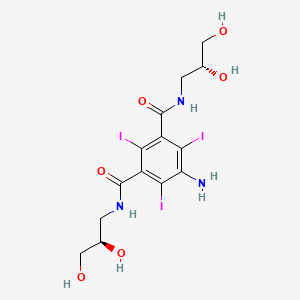
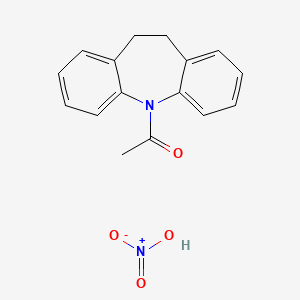
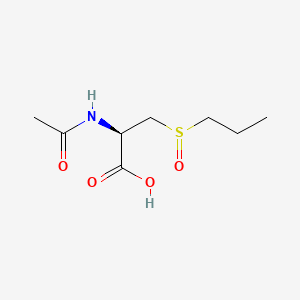
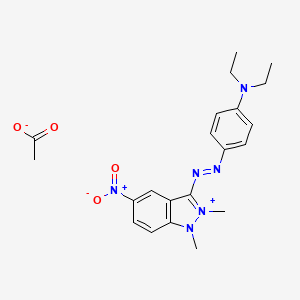
![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
